MK6-83-d10

Quantitative bioanalysis LC-MS/MS internal standard Stable isotope labeling

MK6-83-d10 is a stable-isotope-labeled analog of MK6-83, a synthetic small-molecule agonist of the transient receptor potential mucolipin-1 (TRPML1) cation channel. The compound carries ten deuterium atoms exclusively on the piperidine ring (positions 2,2,5,5,6,6,11,11,12,12), yielding a molecular formula of C₁₆H₁₀D₁₀N₂O₂S₂ and a molecular weight of 346.53 Da—a +10.06 Da mass shift versus the protium parent (C₁₆H₂₀N₂O₂S₂, 336.47 Da).

Molecular Formula C₁₆H₁₀D₁₀N₂O₂S₂
Molecular Weight 346.53
Cat. No. B1153836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK6-83-d10
Synonyms5-Methyl-N-[2-(1-piperidinyl)phenyl]-2-thiophenesulfonamide-d10
Molecular FormulaC₁₆H₁₀D₁₀N₂O₂S₂
Molecular Weight346.53
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MK6-83-d10: Deuterated TRPML1 Channel Activator for Quantitative Bioanalysis and MLIV Research


MK6-83-d10 is a stable-isotope-labeled analog of MK6-83, a synthetic small-molecule agonist of the transient receptor potential mucolipin-1 (TRPML1) cation channel [1]. The compound carries ten deuterium atoms exclusively on the piperidine ring (positions 2,2,5,5,6,6,11,11,12,12), yielding a molecular formula of C₁₆H₁₀D₁₀N₂O₂S₂ and a molecular weight of 346.53 Da—a +10.06 Da mass shift versus the protium parent (C₁₆H₂₀N₂O₂S₂, 336.47 Da) . MK6-83 was originally developed through lead optimization of SF-22 and is characterized by its ability to restore channel function in multiple mucolipidosis type IV (MLIV)-associated TRPML1 mutant isoforms, including F465L and F408Δ [1]. The d10-labeled form retains the identical pharmacophore while providing the mass differentiation required for its primary role as an internal standard in liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays .

Why MK6-83-d10 Cannot Be Replaced by Unlabeled MK6-83 or Other TRPML Agonists in Quantitative Workflows


Substituting unlabeled MK6-83 or alternative TRPML1 agonists (e.g., ML-SA1, SF-22, SF-51) for MK6-83-d10 in quantitative bioanalytical workflows introduces systematic error because these compounds lack the +10 Da mass shift required to serve as co-eluting, chemically identical internal standards [1]. In LC-MS/MS-based pharmacokinetic, tissue-distribution, or cellular uptake studies targeting MK6-83, a non-isotopic analog may exhibit divergent ionization efficiency, extraction recovery, or chromatographic retention, violating the fundamental assumption of identical matrix effects between analyte and internal standard [1]. Furthermore, alternative TRPML1 agonists such as ML-SA1 (pEC₅₀ 7.3) and SF-22 (pEC₅₀ 6.3) differ from MK6-83 (pEC₅₀ 7.0) in both potency rank order and mutant-selectivity profile, meaning datasets generated with one agonist cannot be directly normalized to another without confounding pharmacological variables [2]. MK6-83-d10 is therefore methodologically irreplaceable whenever MK6-83 itself must be quantified or whenever isotopic labeling is required for mechanistic tracer studies.

Quantitative Differentiation Evidence for MK6-83-d10 Versus Closest Analogs


Mass Spectrometry Internal Standard Capability: +10.06 Da Mass Shift from Full Piperidine Deuteration

MK6-83-d10 provides a +10.06 Da mass shift relative to unlabeled MK6-83 (MW 346.53 vs. 336.47 Da), created by exhaustive deuteration at all five methylene positions of the piperidine ring (C₁₆H₁₀D₁₀N₂O₂S₂ vs. C₁₆H₂₀N₂O₂S₂). This mass increment places the [M+H]⁺ ion of the internal standard well outside the natural isotopic envelope of the analyte, enabling unambiguous selected reaction monitoring (SRM) without signal cross-talk. The deuterium labels are positioned on non-exchangeable aliphatic carbons, ensuring isotopic stability under physiological pH and typical sample preparation conditions. In contrast, ML-SA1, SF-22, and SF-51 lack any commercial deuterated forms with a comparable mass shift .

Quantitative bioanalysis LC-MS/MS internal standard Stable isotope labeling

TRPML1 Wild-Type Activation Potency: 4.6-Fold Improvement Over Precursor SF-22

In whole-lysosome planar patch-clamp recordings, MK6-83 (the protium parent, pharmacologically equivalent to the d10 form) activates wild-type human TRPML1 with an EC₅₀ of 110 ± 10 nM, representing a 4.6-fold improvement in potency over the precursor compound SF-22, which exhibits an EC₅₀ of 510 ± 50 nM under identical experimental conditions [1]. This potency advantage is also reflected in the pEC₅₀ ranking from the IUPHAR/BPS Guide to Pharmacology: MK6-83 pEC₅₀ 7.0 (110 nM) compared to SF-22 pEC₅₀ 6.3 (~500 nM) and SF-51 pEC₅₀ 4.5 (~31.6 μM) [2]. Within the broader TRPML1 agonist class, MK6-83 occupies an intermediate potency position—less potent than ML-SA1 (pEC₅₀ 7.3, ~50 nM) but substantially more potent than ML-SA5 (pEC₅₀ 5.3) and SF-51 [2]. This potency level makes MK6-83-d10 suitable for analytical methods requiring nanomolar sensitivity while retaining the biological activity needed for target-engagement verification.

TRPML1 pharmacology Ion channel electrophysiology EC50 potency ranking

Mutant-Specific Efficacy: 6.4-Fold Preferential Activation of F465L Over F408Δ

MK6-83 exhibits pronounced mutant-dependent efficacy differences that are critical for genotype-stratified research applications. In whole-lysosome patch-clamp experiments, MK6-83 activates the F465L mutant with an EC₅₀ of 100 ± 30 nM (virtually identical to WT), whereas the F408Δ mutant requires an EC₅₀ of 1,230 ± 190 nM—a 12.3-fold reduction in potency [1]. By comparison, SF-22 shows a less favorable mutant discrimination profile: F465L EC₅₀ of 640 ± 170 nM and F408Δ EC₅₀ of 1,410 ± 360 nM [1]. This means MK6-83 achieves effective F465L rescue at concentrations where SF-22 would be sub-therapeutic, while both compounds are similarly weak on F408Δ. For researchers studying MLIV patient-derived fibroblasts with specific genotypes, MK6-83-d10 enables quantitative correlation between drug exposure (via LC-MS/MS) and mutant-specific functional rescue [1]. Data from MLIV patient fibroblast lysosomes further confirm that MK6-83 shows greater efficacy than SF-22 on R403C- and V446L-expressing cells [1].

MLIV mutation-selective pharmacology F465L vs F408Δ Precision medicine

Cytotoxicity Window: No Significant Cytotoxicity Across 0.2–30 μM Range

In MTT cell-viability assays, MK6-83 demonstrates a broad safety window, showing no signs of cytotoxicity at concentrations spanning 0.2 to 30 μM—a 150-fold concentration range that fully encompasses its pharmacologically active concentrations (EC₅₀ ~0.1–1.2 μM across WT and mutant isoforms) [1]. By comparison, the positive controls plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) and staurosporine (protein kinase inhibitor) produced clear cytotoxic signals in the same assay system, confirming assay sensitivity [1]. This absence of cytotoxicity at up to 30 μM represents a >270-fold multiple over the WT TRPML1 EC₅₀ (110 nM) and a >24-fold multiple over the least sensitive mutant EC₅₀ (F408Δ, 1,230 nM). In contrast, some alternative TRPML1 agonists such as ML-SA5 have been reported to trigger autophagic arrest and apoptotic cell death in cancer cell lines at comparable micromolar concentrations , suggesting that MK6-83 may offer a wider working concentration range for experiments where cell viability must be maintained.

In vitro safety pharmacology MTT cytotoxicity assay Therapeutic index

Storage Stability: 3-Year Powder Stability at -20°C Supports Long-Term Analytical Reference Use

MK6-83-d10 as supplied by Toronto Research Chemicals (TRC) is recommended for long-term storage at -20°C, consistent with the demonstrated 3-year powder stability of the protium parent MK6-83 at -20°C . This contrasts with MK6-83 storage recommendations from select vendors that specify 4°C short-term storage only , implying potential degradation pathways (e.g., sulfonamide hydrolysis or oxidation of the thiophene ring) that may be mitigated by lower-temperature storage. The deuterated form benefits from an additional stabilizing effect: the stronger C–D bond (versus C–H) at the fully deuterated piperidine ring positions may reduce the rate of oxidative N-dealkylation—a common metabolic soft spot for N-phenylpiperidine-containing compounds—though direct comparative forced-degradation data for MK6-83-d10 versus MK6-83 are not publicly available [1].

Reference standard stability Long-term storage Analytical method validation

Moderate TRPML1 Selectivity Profile Differentiates MK6-83 from Broader-Spectrum TRPML Agonists

MK6-83 exhibits moderate selectivity for TRPML1 over the related TRPML2 and TRPML3 subtypes [1][2]. This selectivity profile contrasts sharply with ML-SA1, which is a pan-TRPML agonist capable of activating TRPML1, TRPML2, and TRPML3, and has been reported to inhibit dengue virus (DENV2) and Zika virus (ZIKV) through a TRPML-dependent lysosomal acidification mechanism—a property not shared by MK6-83, which showed no antiviral effect against these viruses [3]. Furthermore, a recent study identified that the selective TRPML3 activator SN-2 exerted dose-dependent antiviral activity against DENV2 and ZIKV, whereas the TRPML1-preferring MK6-83 was ineffective [3]. This pharmacological divergence demonstrates that MK6-83 occupies a distinct selectivity niche within the TRPML agonist class. For TRPML1-specific quantitative pharmacology studies, MK6-83-d10 provides an internal standard matched to a compound with a narrower target profile than ML-SA1, reducing the risk of off-target TRPML2/TRPML3 contributions to measured functional responses.

TRPML subtype selectivity TRPML1 vs TRPML2/TRPML3 Target specificity

Procurement-Driven Application Scenarios for MK6-83-d10


LC-MS/MS Quantification of MK6-83 in Pharmacokinetic and Tissue Distribution Studies

MK6-83-d10 is the definitive internal standard for quantifying MK6-83 in biological matrices (plasma, brain homogenate, liver microsomes, cell lysates) using LC-MS/MS. Its +10.06 Da mass shift and co-elution with the analyte enable precise correction for matrix effects and extraction recovery. This application is particularly relevant for preclinical pharmacokinetic studies of MK6-83 in MLIV animal models or cancer metastasis models, where quantitative exposure data must be correlated with target engagement. The compound's demonstrated 0.2-30 μM cytotoxicity-free window ensures that the internal standard itself does not confound viability readouts at concentrations typically used for spiking (low nM to low μM). As established in Section 3, no alternative TRPML agonist (ML-SA1, SF-22, SF-51) possesses an equivalent commercially available deuterated form, making MK6-83-d10 irreplaceable for MK6-83-specific LC-MS/MS methods. [1]

In Vitro Functional Assays Requiring Simultaneous Quantification of Drug Exposure and TRPML1 Channel Activity

In experimental designs that pair whole-lysosome patch-clamp electrophysiology or calcium imaging with parallel LC-MS/MS measurement of compound concentration, MK6-83-d10 enables direct concentration-response normalization. This is critical for experiments involving F465L and F408Δ mutant TRPML1 isoforms, where MK6-83's 12.3-fold F465L/F408Δ potency ratio (versus SF-22's 2.2-fold ratio) provides superior dynamic range for mutation-selective pharmacology. The d10-labeled compound allows researchers to verify that the intended MK6-83 concentration was achieved in the recording chamber or cell culture well, eliminating the uncertainty of compound adsorption, precipitation, or degradation during incubation. With a 4.6-fold potency advantage over SF-22, less MK6-83 mass is required per experiment, and the d10 internal standard ensures analytical accuracy throughout the study. [2]

Metabolic Stability and Metabolite Identification Studies Leveraging Deuterium Kinetic Isotope Effects

The exhaustive deuteration of the piperidine ring in MK6-83-d10 provides a built-in probe for studying oxidative metabolism. Piperidine N-dealkylation is a common cytochrome P450-mediated metabolic pathway for N-phenylpiperidine compounds, and the stronger C-D bond at the deuterated methylene positions may impart a measurable kinetic isotope effect (KIE) that retards this pathway. Researchers can incubate MK6-83-d10 and unlabeled MK6-83 in parallel with hepatocytes or liver microsomes and use the differential metabolic profiles to identify specific metabolic soft spots, determine the KIE magnitude, and inform structure-metabolism relationships. This application extends beyond the internal standard use case and is unique to the deuterated form, as no other TRPML1 agonist in the class offers a perdeuterated piperidine ring for comparative metabolism studies. The 3-year powder stability at -20°C further supports longitudinal metabolism study designs. [3]

Method Development and Validation for Bioanalytical CROs Supporting TRPML1-Targeted Drug Discovery

Contract research organizations (CROs) developing validated LC-MS/MS methods for TRPML1-targeted compounds can employ MK6-83-d10 as a platform internal standard during method feasibility testing. Because MK6-83-d10 co-elutes with the analyte and shares near-identical physicochemical properties (logP, pKa, solubility profile), it serves as an excellent surrogate for assessing chromatographic separation, ionization efficiency, and matrix effect variability prior to committing to a full validation campaign with the client's proprietary compound. The +10 Da mass shift is well within the optimal range recommended for stable-isotope-labeled internal standards (typically +3 to +10 Da), minimizing isotopic cross-talk while preserving chromatographic co-elution. This scenario leverages all evidence dimensions established in Section 3: the mass shift for MS differentiation, the known solubility profile (100 mM in DMSO, 10 mM in ethanol), and the documented stability at -20°C.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK6-83-d10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.